(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Description
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is a chiral tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂FN (molecular weight: 165.21 g/mol) and CAS Registry Number 42835-89-2 . It serves as a critical intermediate in synthesizing enantiopure antibiotics like flumequine, a fluoroquinolone antibiotic . The compound features a fluorine atom at position 6 and a methyl group at position 2 of the tetrahydroquinoline scaffold, which influence its stereochemical behavior and biochemical applications.
Properties
IUPAC Name |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCXYVTXRUGAN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357401 | |
| Record name | (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199186-68-0 | |
| Record name | (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Transfer Hydrogenation Using Iridium Catalysts
Overview:
One of the most reliable and widely reported methods for preparing (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is via asymmetric transfer hydrogenation of the corresponding quinoline precursor using an iridium-based catalyst system.
- A typical reaction involves charging a reaction vessel with the quinoline substrate (1.0 mmol), water as solvent (1 mL), and an iridium catalyst solution generated in situ (100 μL).
- Formic acid is used as a hydrogen source.
- The reaction is carried out at room temperature for 6 hours or alternatively at 80°C for 2 hours.
- After completion, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, and purified by silica gel chromatography (petroleum ether/ethyl acetate).
Reaction Conditions and Outcome:
| Parameter | Details |
|---|---|
| Catalyst | Iridium complex (C23H35ClIrN4) |
| Hydrogen source | Formic acid |
| Solvent | Water |
| Temperature | 20°C (6 h) or 80°C (2 h) |
| Yield | Up to 89% |
| Enantioselectivity | High enantiomeric excess (not specified) |
Reference:
Qi et al., Molecular Catalysis, 2022; Chemicalbook synthesis entry.
Enzymatic Resolution Using Monoamine Oxidase
Overview:
An alternative biocatalytic approach involves the resolution of racemic mixtures of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline using monoamine oxidase enzymes derived from Pseudomonas monteilii ZMU-T01.
- The racemate is subjected to enzymatic oxidation in an aqueous buffer at pH 7.5 and 37°C.
- The enzyme selectively oxidizes one enantiomer, allowing isolation of the (S)- or (R)-enantiomer with high enantiomeric purity.
Reaction Conditions and Outcome:
| Parameter | Details |
|---|---|
| Enzyme | Monoamine oxidase from Pseudomonas monteilii ZMU-T01 |
| Buffer | Aqueous, pH 7.5 |
| Temperature | 37°C |
| Yield | > 99% enantiomeric excess |
| Process | Resolution of racemate |
Reference:
Deng et al., ChemCatChem, 2018; Chemicalbook synthesis entry.
Regioselective Fluorination via Deoxyfluorination of Catecholamine Precursors
Reference:
Heterocycles, Vol. 103, No. 2, 2021.
Multi-Step Synthesis from 6-Fluoro-2-methylquinoline via Halogenation and Reduction
Overview:
A classical synthetic route involves halogenation, Grignard reaction, and catalytic reduction steps starting from 6-fluoro-2-methylquinoline.
- Bromination: 6-fluoro-2-methylquinoline is brominated at the 5-position using bromine and a strong Lewis acid to yield 5-bromo-6-fluoro-2-methylquinoline.
- Grignard Reaction: The brominated intermediate reacts with a methyl Grignard reagent in the presence of a nickel catalyst to form 2,5-dimethyl-6-fluoroquinoline.
- Reduction: Catalytic hydrogenation reduces the quinoline ring to the tetrahydroquinoline.
- Further Functionalization: The tetrahydroquinoline can be condensed with diesters of alkoxymethylenemalonic acid to yield advanced intermediates.
- This method allows structural diversification at multiple stages.
- Provides access to substituted tetrahydroquinolines with high regio- and stereocontrol.
Reference:
U.S. Patent 4,898,945; Justia Patents.
Catalytic Cyclization Using Antimony Pentafluoride (SbF3)
Overview:
A catalytic cyclization approach involves the reaction of 4-fluoroaniline with N-vinylpyrrolidone in the presence of SbF3 catalyst to form fluorinated tetrahydroquinoline derivatives.
- SbF3 (10 mol%) is added to a mixture of 4-fluoroaniline and N-vinylpyrrolidone in acetonitrile.
- The reaction proceeds at ambient temperature (292 K) for 20–70 minutes.
- After reaction completion, the mixture is quenched with water and neutralized with sodium bicarbonate.
- The product is extracted and purified by column chromatography.
- White crystalline products are obtained, suitable for further characterization and potential applications.
Reference:
IUCr Journals, 2014.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield / ee | Notes |
|---|---|---|---|---|
| Asymmetric transfer hydrogenation | Iridium catalyst, formic acid | Water, 20°C (6 h) or 80°C (2 h) | 89% yield | High enantioselectivity, mild conditions |
| Enzymatic resolution | Monoamine oxidase from Pseudomonas monteilii | Aqueous buffer, pH 7.5, 37°C | >99% ee | Biocatalytic, eco-friendly |
| Regioselective deoxyfluorination | Protected catecholamines, deoxyfluorination reagents | Multi-step, varies | Regioselective fluorination | Protecting group controls regioselectivity |
| Multi-step halogenation/Grignard/reduction | Bromine, methyl Grignard, nickel catalyst | Multiple steps, varied | Moderate to high | Classical synthetic route, versatile |
| Catalytic cyclization with SbF3 | SbF3 catalyst, 4-fluoroaniline, N-vinylpyrrolidone | Acetonitrile, room temp | Not specified | Rapid, mild conditions |
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Further reduced tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been investigated for its antimicrobial properties. It serves as an intermediate in the synthesis of fluoroquinolone antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. The compound likely acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to cell death through the disruption of DNA replication and transcription processes .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Variants of tetrahydroquinolines have been shown to inhibit HIV transcription and exhibit modulating activity in multidrug resistance (MDR) scenarios. This suggests that this compound could play a role in developing new cancer therapies .
Chemical Synthesis
The compound is utilized in organic chemistry as a building block for synthesizing more complex molecules. Its unique fluorine substituent enhances its reactivity and selectivity in various chemical reactions, allowing for the development of novel compounds with potential therapeutic applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The mechanism involved the inhibition of DNA replication through interference with essential bacterial enzymes. This finding supports its application as a precursor in antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The compound's structural features contribute to its effectiveness in disrupting cancer cell metabolism.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of FTHQ and Analogous Tetrahydroquinolines
Structural and Functional Analysis
Fluorine and Methyl Substituents
- The 6-fluoro group in FTHQ enhances metabolic stability and binding affinity in antibiotics, while the 2-methyl group contributes to stereochemical control during resolution .
- In contrast, 2-methyl-5-hydroxy-THQ lacks fluorine but shows analgesic activity due to the hydroxyl group at position 5 .
Chirality and Resolution
Enantiomeric Separation Techniques
FTHQ’s resolution exploits thermodynamic-kinetic control during diastereomeric salt formation and recrystallization . Comparable methods for other tetrahydroquinolines include:
- Enzymatic resolution: Used for tetrahydroisoquinolines via carbamate derivatization .
- Chromatographic techniques: Polysaccharide-derived chiral stationary phases resolve fluoroquinolones like flumequine .
Biological Activity
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C_9H_10FN and a molecular weight of 165.21 g/mol. Its structure features a fluorine atom at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline ring system. This unique arrangement contributes to its distinctive chemical properties and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties. It serves as an intermediate in the synthesis of fluoroquinolone antibiotics and has demonstrated effectiveness against various bacterial strains. Furthermore, its structural similarity to other biologically active compounds suggests potential neuroprotective effects.
Antimicrobial Activity
The compound's antimicrobial properties have been investigated extensively. It interacts with essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication and transcription. These interactions underline its potential as an antibiotic agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
In addition to its antimicrobial activity, this compound may possess neuroprotective effects. Studies suggest that it could modulate neuroinflammation and oxidative stress pathways, although further research is needed to elucidate these mechanisms fully .
Synthesis and Structural Modifications
Various synthetic routes have been reported for this compound. Notably, a method involving N-acylation with tosyl-S-prolinoyl chloride yields easily separable diastereoisomers . Structural modifications can enhance its biological activity; for instance, altering substituents on the quinoline framework can lead to improved potency against specific targets.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased AChE inhibition |
| Substitution with halogens | Varies; fluorine enhances activity |
| Alteration of ring structure | Potential anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antibiotic Development : Research has shown that derivatives of this compound exhibit enhanced antibacterial activity compared to traditional fluoroquinolones, suggesting a promising avenue for new antibiotic development .
- Neuroprotective Research : Investigations into its neuroprotective properties have revealed that it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The compound has shown an IC50 value of 0.81 nM for AChE inhibition in preliminary studies .
- Immunomodulatory Effects : The compound has also been identified as having agonistic activity on Toll-like receptor 2 (TLR2), indicating potential applications in vaccine adjuvant development .
Q & A
Q. How should researchers reconcile discrepancies in reported MIC values across studies?
- Answer : Variations may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. agar dilution), or compound purity. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
